molecular formula C22H17ClN2O2S B11990318 [9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone

[9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone

Cat. No.: B11990318
M. Wt: 408.9 g/mol
InChI Key: QLQLPMGTAIPFBW-UHFFFAOYSA-N
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Description

9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is a complex organic compound with a unique structure that includes a chloro-substituted benzoxazin ring fused with a pyrazolo ring and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazin ring, followed by the introduction of the chloro and thienyl groups. The final step involves the formation of the pyrazolo ring and the attachment of the 4-methylphenylmethanone group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazin derivatives and pyrazolo compounds. Examples are:

Uniqueness

The uniqueness of 9-Chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone lies in its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17ClN2O2S

Molecular Weight

408.9 g/mol

IUPAC Name

(9-chloro-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C22H17ClN2O2S/c1-13-4-6-14(7-5-13)21(26)22-25-18(12-17(24-25)20-3-2-10-28-20)16-11-15(23)8-9-19(16)27-22/h2-11,18,22H,12H2,1H3

InChI Key

QLQLPMGTAIPFBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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